2,6-Difluorocinnamaldehyde
Overview
Description
2,6-Difluorocinnamaldehyde is a cinnamaldehyde derivative with fluorine substituents at the 2- and 6-positions on the benzene ring. This compound is characterized by its propenal functional group, which allows it to engage in various chemical reactions. It is commonly used as a building block in the synthesis of pharmaceuticals and other macromolecules .
Synthetic Routes and Reaction Conditions:
Conjugative Addition with Gillman Reagents: The propenal functional group in this compound allows it to undergo conjugative addition with Gillman reagents.
Direct Addition Using Grignard Reagents: The aldehyde group in this compound can react directly with Grignard reagents.
Oxidative Condensation Reaction: When subjected to an oxidative condensation reaction catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, this compound and dipyrromethene yield hexaphyrin molecules.
Industrial Production Methods: The industrial production of this compound typically involves the fluorination of cinnamaldehyde derivatives under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, such as reacting with methylbenzimidazole to yield antimicrobial compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like methylbenzimidazole are used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Antimicrobial compounds.
Scientific Research Applications
2,6-Difluorocinnamaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a synthesis intermediate for active pharmaceutical ingredients and macromolecules. Its applications include:
Drug Discovery: Used as a building block in the synthesis of potential drug candidates.
Medicinal Chemistry: Employed in the development of antimicrobial agents.
Biochemistry Research: Utilized in the synthesis of complex molecules for biochemical studies.
Mechanism of Action
The mechanism of action of 2,6-Difluorocinnamaldehyde involves its ability to engage in various chemical reactions due to its functional groups. The propenal group allows for conjugative addition and nucleophilic substitution, while the fluorine substituents enhance its reactivity. These properties make it a valuable intermediate in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound without fluorine substituents.
4-Fluorocinnamaldehyde: A cinnamaldehyde derivative with a single fluorine substituent at the 4-position.
2,4-Difluorocinnamaldehyde: A cinnamaldehyde derivative with fluorine substituents at the 2- and 4-positions.
Uniqueness: 2,6-Difluorocinnamaldehyde is unique due to the specific positioning of the fluorine atoms at the 2- and 6-positions, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-6H/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQCTYYKKNJKPK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575645 | |
Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117338-43-9 | |
Record name | (2E)-3-(2,6-Difluorophenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117338-43-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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